An In-depth Technical Guide to the Chemical Properties of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4)
An In-depth Technical Guide to the Chemical Properties of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) is the deuterium-labeled analogue of Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP). MEHP is the primary and bioactive metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to the ubiquity of DEHP in consumer products, there is significant scientific interest in its metabolic fate and toxicological effects. MEHP-d4 serves as a crucial internal standard for the accurate quantification of MEHP in biological and environmental samples using mass spectrometry-based techniques.[1][2][3] Its near-identical physicochemical properties to the unlabeled MEHP, with a distinct mass difference, allow for precise correction of analytical variability during sample preparation and analysis.[1][2]
This technical guide provides a comprehensive overview of the known chemical properties of MEHP-d4, detailed experimental protocols for their determination, and a visualization of its metabolic context.
Chemical and Physical Properties
The chemical and physical properties of MEHP-d4 are summarized in the table below. These values are primarily sourced from chemical supplier specifications and databases. It is important to note that some properties, such as the boiling point, are often reported for the unlabeled analogue and should be considered as close approximations for the deuterated compound.
| Property | Value | Source(s) |
| IUPAC Name | 2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid | |
| Synonyms | MEHP-d4; Phthalic acid mono-2-ethylhexyl ester-d4; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester | |
| CAS Number | 1276197-22-8 | |
| Molecular Formula | C₁₆H₁₈D₄O₄ | |
| Molecular Weight | 282.37 g/mol | |
| Appearance | Colorless to Light Beige Oil to Semi-Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (100 mg/mL with ultrasonic and warming). | |
| Boiling Point | 408.9 ± 28.0 °C at 760 mmHg (for unlabeled MEHP) | |
| Melting Point | Not precisely determined (described as a low melting solid) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Storage Conditions | Store at 2-8°C for short-term and -20°C or -80°C for long-term storage. | |
| Purity | Typically >95% (HPLC); >98% atom D |
Metabolic Pathway of DEHP to MEHP
MEHP-d4 is utilized as an internal standard to study the metabolism of DEHP. The initial and primary metabolic step is the hydrolysis of DEHP to MEHP. This biotransformation is a critical activation step, as MEHP is considered more toxic than its parent compound.
Caption: Metabolic conversion of DEHP to its primary metabolite, MEHP.
Experimental Protocols
Detailed experimental protocols for determining the chemical properties of MEHP-d4 are not extensively published. Therefore, the following sections provide generalized methodologies based on standard practices for similar organic compounds, which can be adapted for MEHP-d4.
Determination of Solubility
Objective: To determine the solubility of MEHP-d4 in various organic solvents.
Methodology (based on standard laboratory procedures):
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Sample Preparation: Accurately weigh a small amount of MEHP-d4 (e.g., 10 mg) into a series of glass vials.
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Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 1 mL of methanol, chloroform, DMSO) in incremental amounts.
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Equilibration: Vigorously vortex the vials after each solvent addition. For poorly soluble compounds, gentle warming and sonication can be applied to facilitate dissolution.
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Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved. The solubility is expressed as the concentration at which no solid particles are visible.
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Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the filtrate can be determined using a suitable analytical technique such as HPLC or GC-MS.
Determination of Melting Point
Objective: To determine the melting point range of MEHP-d4.
Methodology (Capillary Method):
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Sample Preparation: Place a small amount of MEHP-d4 into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.
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Apparatus Setup: Insert the capillary tube into a melting point apparatus.
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Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the substance.
Determination of Boiling Point
Objective: To determine the boiling point of MEHP-d4.
Methodology (Micro boiling point determination):
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Sample Preparation: Place a small amount of MEHP-d4 into a small test tube.
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Capillary Insertion: Place a sealed-end capillary tube, open end down, into the test tube containing the liquid.
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Heating: Heat the test tube in a suitable heating bath (e.g., oil bath).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
Analytical Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and structure of MEHP-d4.
A. Mass Spectrometry (MS) Protocol (General for LC-MS/MS):
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Sample Preparation: Prepare a dilute solution of MEHP-d4 in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
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Chromatographic Separation (LC): Inject the sample into a liquid chromatograph equipped with a C18 column. Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid to aid ionization.
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Mass Spectrometric Detection (MS/MS): The eluent from the LC is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer is operated in a mode to detect the precursor ion of MEHP-d4 and its characteristic product ions. The fragmentation pattern of MEHP typically shows a loss of the 2-ethylhexyl group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
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Sample Preparation: Dissolve an appropriate amount of MEHP-d4 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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Spectral Analysis: The ¹H NMR spectrum of MEHP would show signals corresponding to the aromatic protons and the protons of the 2-ethylhexyl group. For MEHP-d4, the signals for the aromatic protons would be absent or significantly reduced due to deuterium (B1214612) substitution. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Logical Workflow for MEHP-d4 as an Internal Standard
The primary application of MEHP-d4 is as an internal standard in quantitative analytical methods. The following diagram illustrates the logical workflow for its use.
Caption: A logical workflow for the use of MEHP-d4 as an internal standard.
Conclusion
Mono-(2-ethylhexyl) phthalate-d4 is an indispensable tool for researchers studying the environmental fate and toxicology of DEHP. Its chemical properties closely mimic those of its unlabeled counterpart, making it an ideal internal standard for accurate and precise quantification. This guide provides a summary of its key chemical properties and outlines generalized experimental protocols for their determination, offering a valuable resource for scientists in the field. The provided diagrams illustrate its metabolic origin and its application in analytical workflows, further aiding in the understanding of its scientific utility.
